molecular formula C25H34O3 B015427 Anhydroophiobolin A CAS No. 6026-65-9

Anhydroophiobolin A

Cat. No. B015427
CAS RN: 6026-65-9
M. Wt: 382.5 g/mol
InChI Key: MDYSLOGZXCWLSL-CWPAWFJGSA-N
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Description

Anhydroophiobolin A is a sesterterpene compound isolated from various fungi, notable for its diverse biological activities. It belongs to the ophiobolin family, known for their complex molecular structures and significant bioactivities.

Synthesis Analysis

The synthesis of Anhydroophiobolin A and its analogs, such as 6-epi-3-anhydroophiobolin B and 3-anhydro-6-hydroxy-ophiobolin A, involves complex processes. These compounds are typically extracted from fungal sources like Cochliobolus heterostrophus and Bipolaris oryzae. The structure of these compounds is determined through spectral data analysis and the characterization of dehydration and dimerization products (Shen et al., 1999); (Wang et al., 2013).

Molecular Structure Analysis

Anhydroophiobolin A's structure is elucidated using various spectroscopic techniques, including 2D NMR. Its molecular structure is characterized by a sesterterpene skeleton with notable features like a spirocyclic CD-ring moiety (Noguchi & Nakada, 2006).

Chemical Reactions and Properties

Anhydroophiobolin A exhibits potent activity in various assays, including cytotoxicity and antimalarial assays. Its chemical reactivity is often studied in relation to its biological effects, such as inducing apoptosis in certain cell lines (Masi et al., 2019).

Physical Properties Analysis

The physical properties of Anhydroophiobolin A, including its solubility, melting point, and specific rotation, are characterized through standard laboratory techniques. However, detailed information specific to these properties is not readily available in the literature.

Chemical Properties Analysis

Anhydroophiobolin A's chemical properties are closely linked to its biological activities. It is known for its interaction with primary amines, which is thought to be responsible for its biological effects. Its unique reaction with primary amines suggests a mechanism involving pyrrolylation of lysine residues on target proteins or phosphatidylethanolamine lipids (Masi et al., 2019).

Scientific Research Applications

  • Calmodulin Antagonism : Anhydroophiobolin A may be used as a calmodulin antagonist, which is significant in the study of cellular processes regulated by calmodulin (Au, Chick, & Leung, 2000).

  • Photosynthesis Inhibition : Anhydro-6-epiophiobolin A, a variant, inhibits photosynthesis with inhibitory activities comparable to certain well-known inhibitors like diuron (Kim, Hyeon, Isogai, & Suzuki, 1984).

  • Cell Growth and Proliferation Inhibition : It can inhibit cell growth and proliferation, playing a role in nuclear glutathione and cell cycle regulation (Locato et al., 2015).

  • Antimicrobial and Antiproliferative Activities : It exhibits strong antimicrobial activity and potent antiproliferative activity against certain cell lines, inducing cell death by apoptosis (Wang et al., 2013).

  • Activity Against Apoptosis-resistant Glioblastoma Cells : Ophiobolin A induces non-apoptotic cell death in these cells, presenting a novel strategy against this aggressive cancer (Masi et al., 2019).

  • Anti-Cancer Activity : It inhibits cancer cell proliferation, inducing apoptosis and inhibiting cell cycle progression in specific cancer cell lines (Bhatia et al., 2016).

  • Inhibition of Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase : This may be a target protein of its phytotoxic action (Leung, Taylor, Wang, & Tipton, 1984).

  • Broad Biological and Pharmacological Characteristics : It shows promising drug candidate properties for anti-proliferative activities against cancer cell lines and multidrug resistance cells (Tian, Deng, & Hong, 2017).

  • Impact on Mitochondrial Functionality in Cancer Cells : It affects mitochondrial functionality and causes cell death by activating the mitochondrial pathway of apoptosis (Rodolfo et al., 2016).

  • Cytotoxicity and Marginal Antimalarial Activities : Ophiobolin A showed potent activity in cytotoxicity assays and marginal activity in antimalarial assays (Shen et al., 1999).

  • Phytotoxicity : It showed nonselective phytotoxicity to plants in assays for root elongation and induction of leaf chlorosis (Xiao, Tsuda, Doke, & Nishimura, 1991).

  • Cytotoxicity Against Cancer Cell Lines : New derivatives of ophiobolin from Aspergillus flocculosus showed potent cytotoxicity against cancer cell lines (Choi et al., 2019).

  • Comparative Cytotoxic Potential : 6-Epiophiobolin A and 3-anhydro derivatives have comparable cytotoxic potential to certain known compounds (Ahn, Lee, Choi, Lee, & Kim, 1998).

  • Antifungal Activity : It shows antifungal activity, effectively controlling the development of wheat leaf rust (Kim Hyunju et al., 1999).

  • Microbial Metabolites with Antimicrobial Activity : Microbial metabolites of ophiobolin A have antimicrobial activity (Li, Clark, Rotella, & Hufford, 1995).

Safety And Hazards

Anhydroophiobolin A is not intended for human or veterinary use . It is cytotoxic to HepG2 and K562 cancer cells .

Future Directions

While Anhydroophiobolin A has shown promising antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities, more research is needed to fully understand its potential applications . Its potent inhibition of photosynthesis suggests potential uses in agricultural and environmental applications .

properties

IUPAC Name

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYSLOGZXCWLSL-CWPAWFJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydroophiobolin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
X Shen, SB Krasnoff, SW Lu, CD Dunbar… - Journal of natural …, 1999 - ACS Publications
… 3-anhydroophiobolin A (3.1 mg), 6-epi-3-anhydroophiobolin A (1.2 mg), and ophiobolin I (1.2 mg). The 1 H NMR data of known compounds are consistent with previously reported data. …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
HJ Kim, JC Kim, BS Kim, HG Kim… - The Plant Pathology …, 1999 - koreascience.kr
… They were identified as ophiobolin A, 6-epiophiobolin A, 3-anhydroophiobolin A, 3-anhydro-… using 8 plant species than those of 3-anhydroophiobolin A, ophiobolin B, and ophiobolin I. …
Number of citations: 22 koreascience.kr
E Li, AM Clark, DP Rotella… - Journal of natural products, 1995 - ACS Publications
… Substrate controls (1 + media) clearly showed the presence of additional spots that were subsequently identified as 3anhydroophiobolin A [2] (major) and 6-epi-3-anhydroophiobolin A (…
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
M Masi, R Dasari, A Evidente, V Mathieu… - Bioorganic & medicinal …, 2019 - Elsevier
… miyabeanus, 13 3-anhydroophiobolin A (7) and 6-epimers (8 and 9) from a species of Helminthosporium. Metabolites 7, 8 and 9 were found to inhibit photosynthesis, with 1 being the …
JM Kim, SB Hyeon, A Isogai, A Suzuki - Agricultural and biological …, 1984 - jstage.jst.go.jp
… These were denoted as 6-epiophiobolin A(II), anhydroophiobolin A (III) and anhydro-6-… Wetherefore propose that the hitherto known "anhydroophiobolin A" should be moreexactly …
Number of citations: 32 www.jstage.jst.go.jp
LM Pena-Rodriguez, WS Chilton - Journal of Natural Products, 1989 - ACS Publications
… anhydroophiobolin A [3], and 3-anhydro-6-e/v-ophiobolin A [4], Ophiobolin A and 6-f/>/-ophiobolin A have been reported previously from Drechslera sor- … The unepimerized 3-anhydroophiobolin …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
TT Bladt, C Dürr, PB Knudsen, S Kildgaard, JC Frisvad… - Molecules, 2013 - mdpi.com
The purpose of this study was to identify and characterize fungal natural products (NPs) with in vitro bioactivity towards leukemia cells. We based our screening on a combined …
Number of citations: 50 0-www-mdpi-com.brum.beds.ac.uk
XL Zhao, YC Niu, H Deng, DQ Luo - Mycoscience, 2021 - jstage.jst.go.jp
The Bipolaris setariae NY1 strain, isolated from a diseased green foxtail plant in Henan Province, China, showed strong pathogenicity towards green foxtail. In order to clarify the role of …
Number of citations: 5 www.jstage.jst.go.jp
JZ Xiao, M Tsuda, N Doke, S Nishimura - Phytopathology, 1991 - apsnet.org
… 6-epiophiobolin A, anhydroophiobolin A, 6-epianhydroophiobolin … found to be more toxic as compared with anhydroophiobolin A, 6-… The ID, values of anhydroophiobolin A and 6-epian…
Number of citations: 67 www.apsnet.org
XL Zhao, YC Niu, H Deng, DQ Luo - Mycosystema, 2013 - cabdirect.org
… -1,2,4-triol, 3-anhydroophiobolin A, 2-hydroxybenzaldehyde, and ophiobolin I by extensive spectroscopic analysis. Among them, 3-anhydroophiobolin A was the primary phytotoxin. …
Number of citations: 1 www.cabdirect.org

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